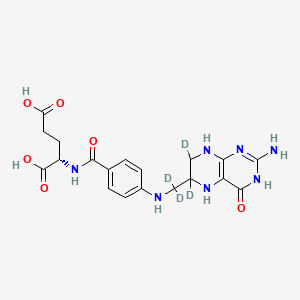

Tetrahydrofolic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H23N7O6 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |

InChI Key |

MSTNYGQPCMXVAQ-KLSHAWTBSA-N |

Isomeric SMILES |

[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Tetrahydrofolic Acid-d4 in Unraveling One-Carbon Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

One-carbon metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular proliferation, differentiation, and survival. It is responsible for the transfer of one-carbon units required for the biosynthesis of nucleotides, amino acids, and other essential macromolecules. Given its central role in cellular function, dysregulation of one-carbon metabolism is implicated in numerous pathologies, including cancer and neural tube defects. Stable isotope tracing has emerged as a powerful tool to dissect the intricacies of these pathways, and deuterated analogs of key metabolites, such as Tetrahydrofolic acid-d4 (THF-d4), play a critical role in these investigations. This technical guide provides an in-depth exploration of THF-d4's function in one-carbon metabolism studies, detailing its application, experimental considerations, and the valuable insights it provides.

Tetrahydrofolic Acid: The Epicenter of One-Carbon Trafficking

Tetrahydrofolate (THF) and its derivatives are the central cofactors in one-carbon metabolism.[1][2][3] Derived from the dietary vitamin folate (Vitamin B9), THF acts as a carrier for one-carbon units at various oxidation states, including formyl, methylene, and methyl groups.[3][4] These one-carbon units are sourced primarily from serine, glycine, histidine, and formate and are utilized in vital biosynthetic pathways such as the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.[1][3] The intricate network of reactions involving THF is compartmentalized within the cell, with distinct pathways operating in the cytoplasm, mitochondria, and nucleus.[1][2]

The Role of this compound: A Tale of Two Applications

This compound ([²H₄]THF), a stable isotope-labeled form of THF, serves two primary and distinct roles in the study of one-carbon metabolism: as a crucial internal standard for accurate quantification of folate species and as a metabolic tracer to investigate the in vivo kinetics of the folate coenzyme itself.

[²H₄]THF as an Internal Standard: The Gold Standard for Quantification

The accurate measurement of endogenous folate concentrations is notoriously challenging due to the low abundance and chemical instability of THF and its derivatives. Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become the gold standard for robust and precise folate quantification.[5][6][7] In this methodology, a known amount of a deuterated folate analog, such as [²H₄]folic acid or its reduced derivatives like [²H₄]THF and [²H₄]-5-methyl-THF, is added to a biological sample at the beginning of the extraction procedure.[6][7]

Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same degradation and loss during sample preparation and analysis. By measuring the ratio of the endogenous (unlabeled) to the deuterated (labeled) folate species in the mass spectrometer, researchers can accurately calculate the initial concentration of the endogenous folate, effectively correcting for any experimental variability. This approach has been widely adopted for the analysis of folates in various matrices, including food, serum, plasma, and tissues.[5][6][8]

[²H₄]Folic Acid as a Metabolic Tracer: Tracking the Coenzyme's Journey

Beyond its role as an analytical tool, deuterated folic acid is utilized as a metabolic tracer to study the pharmacokinetics and in vivo turnover of folate.[5][9] In these studies, human subjects or animal models are supplemented with [²H₄]folic acid, and the appearance and disappearance of the labeled folate is monitored over time in biological fluids and tissues.[5][9] The deuterium atoms are located on the stable p-aminobenzoic acid (PABA) moiety of the folate molecule, ensuring that the label remains on the core structure as it is absorbed, distributed, metabolized to various THF derivatives, and eventually excreted.[9]

These tracer studies have provided valuable quantitative data on folate kinetics, including:

-

Bioavailability and absorption rates.

-

Whole-body folate pool sizes. [5]

-

Turnover rates and half-lives of folate in different compartments (e.g., serum, red blood cells). [5]

It is crucial to distinguish this application from tracing the one-carbon units themselves. While [²H₄]folic acid tracks the fate of the folate coenzyme, it does not directly follow the path of the one-carbon units it carries. For that purpose, other isotopic tracers are employed.

Tracing the One-Carbon Units: The Role of Other Isotopic Labels

To elucidate the flux of one-carbon units through the metabolic network, researchers utilize substrates labeled with stable isotopes such as ¹³C or ²H at positions that will be transferred during the enzymatic reactions.

A particularly insightful approach involves the use of [2,3,3-²H]serine.[1] Serine is the primary source of one-carbon units for the folate pool. The fate of the deuterium atoms from [2,3,3-²H]serine provides a unique window into the compartmentalization of one-carbon metabolism:

-

Mitochondrial Metabolism: When serine is metabolized in the mitochondria, one of the deuterium atoms at the 3-position is lost. This results in the incorporation of a single deuterium atom (m+1) into downstream products.[1]

-

Cytosolic Metabolism: In the cytosol, both deuterium atoms at the 3-position are retained and transferred to THF. This leads to the incorporation of two deuterium atoms (m+2) into downstream metabolites.[1]

By analyzing the mass isotopologue distribution of key metabolites like thymidine and methionine, scientists can quantify the relative contributions of the mitochondrial and cytosolic pathways to one-carbon unit biogenesis.[1]

Data Presentation: Quantitative Insights from Isotope Tracing Studies

The following tables summarize key quantitative data derived from studies utilizing deuterated folates and other isotopic tracers in one-carbon metabolism research.

Table 1: Pharmacokinetic Parameters of Folate in Humans Determined by [²H₂]Folic Acid Tracing [5]

| Parameter | Value |

| Serum Folate Time to Max Concentration | ~18 days |

| Urinary Folate Time to Isotopic Steady State | 1-2 weeks |

| Slow-Phase Half-Life of Serum Folate | 18.7 ± 2.3 days |

| Daily Turnover of Total Body Folate Pool | 4.5% |

| Pre-supplementation Total Body Folate Pool | 10 µmol (4.4 mg) |

| Post-supplementation Total Body Folate Pool | 98.9 µmol (43.7 mg) |

Table 2: Typical LC-MS/MS Parameters for Folate Quantification using Deuterated Internal Standards [2][8]

| Parameter | Specification |

| Chromatography | |

| Column | C8 or C18 reversed-phase |

| Mobile Phase A | Aqueous buffer with organic modifier (e.g., acetic acid in water) |

| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile) |

| Gradient | Isocratic or gradient elution |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | |

| 5-Methyl-THF | Varies by instrument and method |

| [¹³C₅]-5-Methyl-THF (IS) | Varies by instrument and method |

| Folic Acid | Varies by instrument and method |

| [²H₄]-Folic Acid (IS) | Varies by instrument and method |

| Detection Limits | |

| 5-Methyl-THF in serum | 0.13 nmol/L |

| Folic Acid in serum | 0.07 nmol/L |

Experimental Protocols: A Guide to Key Methodologies

Protocol for Quantification of Folates in Human Serum using Stable Isotope Dilution LC-MS/MS[8]

-

Sample Preparation:

-

To 275 µL of serum, add a known amount of a mixture of ¹³C-labeled folate internal standards.

-

Perform solid-phase extraction (SPE) using a phenyl cartridge to isolate the folates.

-

Elute the folates and stabilize the extract.

-

-

LC-MS/MS Analysis:

-

Inject the stabilized extract onto a C8 analytical column.

-

Use an isocratic mobile phase of acetic acid in an organic solvent.

-

Detect and quantify the folate species using positive-ion electrospray ionization tandem mass spectrometry in MRM mode.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous folate to its corresponding ¹³C-labeled internal standard.

-

Determine the concentration of the endogenous folate using a calibration curve.

-

Protocol for In Vivo Folate Kinetic Studies using Deuterated Folic Acid[5]

-

Supplementation:

-

Administer a daily oral dose of [3',5'-²H₂]folic acid to human subjects for a defined period (e.g., 4 weeks).

-

-

Sample Collection:

-

Collect blood and urine samples at regular intervals during and after the supplementation period.

-

-

Sample Analysis:

-

Determine total folate concentrations in serum, erythrocytes, and urine using a microbiological assay.

-

Measure the isotopic labeling of urinary and erythrocyte folate using gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.

-

-

Kinetic Modeling:

-

Use the collected data to fit a pharmacokinetic model (e.g., a biexponential model for serum folate decline) to calculate parameters such as half-life, turnover rate, and pool size.

-

Visualizing the Concepts: Diagrams of Key Pathways and Workflows

Conclusion

This compound and other stable isotope-labeled compounds are indispensable tools for the comprehensive study of one-carbon metabolism. While THF-d4 is primarily leveraged as an internal standard for the accurate quantification of folates and as a tracer for in vivo folate kinetics, other labeled substrates like deuterated serine provide critical insights into the compartmentalized flux of one-carbon units. The methodologies outlined in this guide, from stable isotope dilution analysis to in vivo kinetic modeling, empower researchers to dissect the complex network of one-carbon metabolism, paving the way for a deeper understanding of its role in health and disease and for the development of novel therapeutic strategies.

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. academic.oup.com [academic.oup.com]

- 9. Kinetic modeling of folate metabolism through use of chronic administration of deuterium-labeled folic acid in men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Tetrahydrofolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of deuterated tetrahydrofolic acid (THF). It explores the foundational principles of deuterium substitution in drug development, the critical role of THF in one-carbon metabolism, and the potential implications of deuterating this essential cofactor. This document summarizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of key metabolic pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction: The Role of Deuterium in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased metabolic stability can alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile by minimizing the formation of toxic metabolites.

Tetrahydrofolic acid (THF) is the biologically active form of folate (Vitamin B9) and a crucial coenzyme in a wide range of metabolic processes. It acts as a carrier of one-carbon units required for the synthesis of purines, thymidylate, and several amino acids. Given its central role in cellular proliferation and growth, enzymes involved in the folate pathway are well-established targets for various therapeutic agents, including anticancer and antimicrobial drugs. The strategic deuteration of THF or its derivatives presents a compelling avenue for modulating these critical metabolic pathways.

Tetrahydrofolic Acid Metabolism: A Central Hub of One-Carbon Transfer

THF and its derivatives are essential for the de novo synthesis of nucleotides and the remethylation of homocysteine to methionine. The folate cycle involves a series of enzymatic reactions that interconvert different one-carbon substituted THF species.

Below is a diagram illustrating the core reactions of the folate metabolic pathway.

Synthesis of Deuterated Tetrahydrofolic Acid

The synthesis of deuterated THF typically involves the reduction of a deuterated folic acid precursor. While detailed, publicly available protocols specifically for deuterated THF are scarce, the general principles of folic acid reduction can be adapted.

General Experimental Protocol for Folic Acid Reduction

The reduction of folic acid to tetrahydrofolic acid can be achieved chemically or enzymatically.

Chemical Reduction:

-

Dissolution: Suspend deuterated folic acid in an appropriate buffer solution (e.g., a boric acid-borax buffer at pH 8).

-

pH Adjustment: Adjust the pH to fully dissolve the folic acid, typically using a base like sodium hydroxide.

-

Reduction: Under an inert atmosphere (e.g., nitrogen), slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium dithionite in batches. The temperature should be carefully controlled, often at or below room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by UV-Vis spectrophotometry, observing the disappearance of the folic acid absorbance peak.

-

Precipitation: After the reaction is complete, acidify the solution (e.g., with hydrochloric acid) to a pH of approximately 3.0-3.5 to precipitate the deuterated tetrahydrofolic acid.

-

Purification: The precipitate can be collected by filtration, washed with deionized water, and dried under vacuum. Further purification can be achieved by chromatographic methods if necessary.

Enzymatic Reduction:

-

Initial Reduction: Folic acid can be first reduced to dihydrofolate (DHF) using a reducing agent like sodium dithionite.

-

Enzymatic Conversion: The resulting DHF is then stereoselectively reduced to (6S)-THF using the enzyme dihydrofolate reductase (DHFR) in the presence of a regenerating system for the cofactor NADPH. This system often includes glucose and glucose dehydrogenase (GluDH).

-

Purification: The enzymatically produced deuterated THF can be purified using chromatographic techniques such as affinity chromatography.

Biological Implications and Quantitative Data

The biological significance of deuterated THF lies in the potential alteration of its metabolic fate due to the kinetic isotope effect. This can manifest as changes in enzyme kinetics for THF-dependent enzymes and differences in bioavailability.

Bioavailability of Deuterated Folates

Studies using stable-isotope-labeled folates have been instrumental in determining the bioavailability of different folate forms. The use of deuterated compounds allows for the differentiation between the administered dose and endogenous folate pools.

| Folate Derivative | Isotopic Label | Relative Bioavailability (Mean ± SEM) |

| Folic Acid (PteGlu) | [3',5'-²H₂] | 1.53 ± 0.10 |

| 10-Formyl-H₄folate | [3',5'-²H₂] | 1.02 ± 0.10 |

| 5-Methyl-H₄folate | [3',5'-²H₂] | 0.99 ± 0.10 |

| 5-Formyl-H₄folate | [3',5'-²H₂] | 1.13 ± 0.10 |

| Tetrahydrofolate (H₄folate) | [3',5'-²H₂] | 0.71 ± 0.10 |

| Pteroylhexaglutamate (PteGlu₆) | [3',5'-²H₂] | 0.67 ± 0.04 |

Data is presented as the excretion ratio of urinary folates (% of deuterated oral dose / % of deuterated intravenous dose). Data synthesized from multiple studies and should be interpreted in the context of the specific experimental conditions.

Kinetic Isotope Effect on Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of DHF to THF. Studies on the kinetic isotope effect of DHFR using deuterated NADPH (NADPD) provide insights into the rate-limiting steps of this crucial reaction.

| Enzyme Source | pH | Kinetic Isotope Effect (kH/kD) |

| Mycobacterium tuberculosis | 5.5 | 1.0 ± 0.1 |

| Mycobacterium tuberculosis | 8.0 | 2.3 ± 0.1 |

| Streptococcus pneumoniae | 7.0 | 2.4 |

| Chicken DHFR | 5.0 - 8.0 | ~3 |

| Human DHFR | 5.0 - 8.0 | ~4 |

The kinetic isotope effect is presented as the ratio of the reaction rate with NADPH (kH) to the rate with NADPD (kD). Data is compiled from various studies and reflects the effect on Vmax or Vmax/Km.

Note: Extensive searches did not yield specific Vmax and Km values for key folate-metabolizing enzymes such as thymidylate synthase and methionine synthase when using their respective deuterated tetrahydrofolate substrates. This represents a significant knowledge gap in the field.

Experimental Workflows for Studying Deuterated Tetrahydrofolic Acid

The investigation of deuterated THF involves a multi-step workflow, from administration to analysis. Stable isotope tracer studies are a common approach to elucidate the pharmacokinetics and metabolic fate of such compounds.

Detailed Methodologies

Sample Preparation for LC-MS/MS Analysis of Folates in Plasma:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Stabilization: Immediately add a stabilizing agent, such as ascorbic acid, to prevent oxidation of the labile folate species.

-

Protein Precipitation: To a known volume of plasma, add a deuterated internal standard. Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the folates to a clean tube.

-

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Conclusion and Future Directions

The use of deuterated tetrahydrofolic acid and its derivatives has proven to be a valuable tool in understanding folate bioavailability and metabolism. The kinetic isotope effect associated with deuteration can significantly impact the metabolic stability of these crucial cofactors. While current research provides a foundational understanding, several areas warrant further investigation.

Detailed synthesis and purification protocols for various deuterated THF species are needed to make these compounds more accessible to the research community. Furthermore, a comprehensive analysis of the kinetic parameters (Km and Vmax) of key folate-dependent enzymes with their respective deuterated substrates is essential for a complete quantitative understanding of the metabolic consequences of deuteration. Such data would be invaluable for the rational design of novel therapeutics targeting the folate pathway and for optimizing the clinical use of existing antifolate drugs. The continued application of stable isotope tracer studies, coupled with advanced analytical techniques, will undoubtedly shed more light on the intricate role of deuterated folates in health and disease.

Synthesis and Purification of Tetrahydrofolic Acid-d4: A Technical Guide for Researchers

For research, scientific, and drug development professionals, this guide provides a comprehensive overview of the synthesis and purification of Tetrahydrofolic acid-d4 (THF-d4). This deuterated analog of Tetrahydrofolic acid is a critical tool in metabolic studies, pharmaceutical research, and nutritional science, offering enhanced stability and traceability in biochemical assays.[1] This document details generalized synthetic and purification strategies, presents available quantitative data, and outlines the central role of THF in one-carbon metabolism.

Introduction to this compound

Tetrahydrofolic acid (THF) is the biologically active form of folate (Vitamin B9) and a vital coenzyme in a wide range of metabolic processes.[2] Specifically, THF acts as a carrier of one-carbon units at various oxidation states, which are essential for the biosynthesis of purines, thymidylate, and certain amino acids such as serine and methionine.[2][3] The deuterated form, THF-d4, provides a stable isotope label that allows for precise tracking and quantification in metabolic flux analysis and pharmacokinetic studies.[1]

Synthesis of this compound

General Synthetic Approach:

The synthesis can be conceptualized as a two-step process:

-

Preparation of a Deuterated Precursor: This often involves the synthesis of glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid).

-

Reduction to THF-d4: The deuterated precursor is then reduced to yield THF-d4. Common reduction methods for the non-deuterated form include the use of sodium borohydride or a combination of sodium hydrosulfite and potassium borohydride.[4][5]

A potential workflow for the synthesis is illustrated below:

Experimental Protocol: A Generalized Method Based on Non-Deuterated THF Synthesis

The following protocol is an adaptation of methods reported for the synthesis of high-purity non-deuterated THF and should be considered a starting point for the development of a specific THF-d4 synthesis.[5][6] Note: The use of deuterated reducing agents (e.g., sodium borodeuteride, NaBD4) would be necessary to introduce the deuterium labels if starting from non-deuterated folic acid, though starting with d4-folic acid is the more direct approach.

Materials:

-

d4-Folic Acid

-

Buffer solution (e.g., 0.2 M sodium phosphate buffer, pH 8)

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Sodium borohydride (NaBH4) or Sodium borodeuteride (NaBD4)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Deionized, oxygen-free water

-

Nitrogen gas

-

Phosphorus pentoxide (for drying)

Procedure:

-

Dissolution: Under a nitrogen atmosphere, suspend d4-folic acid in the buffer solution.

-

pH Adjustment: Adjust the pH of the suspension with the NaOH solution until the d4-folic acid is completely dissolved. The optimal pH is typically between 6 and 10.[5][6]

-

Reduction: Slowly add the reducing agent (e.g., NaBH4) to the solution in portions over several hours while maintaining the temperature between 10-30°C.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC.

-

Precipitation: Once the reaction is complete, adjust the pH of the reaction mixture to 3.0-3.5 with the HCl solution to precipitate the crude THF-d4.[5]

-

Isolation: Collect the precipitate by filtration under a nitrogen atmosphere.

Purification of this compound

Crude THF-d4 requires purification to remove unreacted starting materials, byproducts, and salts. The purification strategy must be performed under inert conditions to prevent oxidation of the product.

Experimental Protocol: Generalized Purification

Materials:

-

Crude THF-d4 solid

-

Deionized, oxygen-free water

-

Nitrogen gas

Procedure:

-

Washing: Wash the filtered crude THF-d4 solid with cold, deionized, oxygen-free water to remove residual acids and salts.

-

Drying: Dry the purified THF-d4 solid under vacuum in the presence of a desiccant such as phosphorus pentoxide.

A visual representation of the purification workflow is provided below:

Quantitative Data

Quantitative data for the synthesis of THF-d4 is scarce in the literature. However, data from analogous non-deuterated THF syntheses can provide an expected range for yield and purity.

| Parameter | Reported Value (for non-deuterated THF) | Reference |

| Yield | 84-90% | [5][6] |

| 90% | [4] | |

| Purity (HPLC) | 85% (for a specific method) | [5][6] |

| 95.4% - 98.9% (for an optimized method) | [5] |

Characterization

The successful synthesis of THF-d4 must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. In THF-d4, the deuterium substitution will lead to the absence of corresponding signals in the 1H NMR spectrum and altered splitting patterns in the 13C NMR spectrum.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight of THF-d4 and the incorporation of the deuterium atoms.

Role in One-Carbon Metabolism

THF is a central player in one-carbon metabolism, a network of pathways that provides one-carbon units for the synthesis of essential biomolecules. The diagram below illustrates the key reactions in which THF participates.

In this pathway, THF is synthesized from folic acid via a two-step reduction catalyzed by dihydrofolate reductase (DHFR). THF then accepts a one-carbon unit from serine to form 5,10-methylene-THF. This intermediate can be used for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), be reduced to 5-methyl-THF for the remethylation of homocysteine to methionine, or be oxidized to 10-formyl-THF for purine biosynthesis.

Conclusion

The synthesis and purification of this compound are critical for advancing research in various fields of life sciences. While a standardized, publicly available protocol for its synthesis is lacking, this guide provides a framework based on established chemical principles and methods for related compounds. The successful synthesis and purification of THF-d4 will provide researchers with a powerful tool to investigate the intricate roles of folate metabolism in health and disease. Further research is warranted to establish a detailed and optimized protocol for the routine synthesis of this important isotopically labeled compound.

References

- 1. Buy this compound [smolecule.com]

- 2. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]

- 4. CN101531661A - Preparation method of tetrahydrofolic acid - Google Patents [patents.google.com]

- 5. CN102329318B - Preparation method of high-purity tetrahydrofolic acid - Google Patents [patents.google.com]

- 6. CN102329318A - Preparation method of high-purity tetrahydrofolic acid - Google Patents [patents.google.com]

The Gold Standard of Quantification: A Technical Guide to Tetrahydrofolic Acid-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precise and accurate quantification of endogenous molecules is paramount. This is particularly true for labile and low-concentration compounds like Tetrahydrofolic acid (THF), a critical coenzyme in one-carbon metabolism. This technical guide delves into the mechanism of action of Tetrahydrofolic acid-d4 (THF-d4) as an internal standard in isotope dilution mass spectrometry, providing a comprehensive overview for its application in research and drug development.

The Principle of Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard

The core of highly accurate quantification in complex matrices lies in the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, THF-d4—to the sample at the earliest stage of analysis.

Mechanism of Action:

This compound is chemically identical to the endogenous, or "light," Tetrahydrofolic acid, with the only difference being the substitution of four hydrogen atoms with their heavier isotope, deuterium. This subtle mass change does not alter the chemical and physical properties of the molecule, such as its polarity, solubility, and ionization efficiency.

Consequently, during sample preparation—which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction—any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, during chromatographic separation and mass spectrometric detection, both the analyte and the internal standard will exhibit nearly identical retention times and ionization responses. This co-elution and similar behavior effectively negate variabilities introduced during the analytical workflow, such as matrix effects (ion suppression or enhancement).

By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of the added isotopically labeled internal standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved.

Experimental Protocol: Quantification of Tetrahydrofolic Acid in Human Plasma by LC-MS/MS

This section outlines a detailed methodology for the quantification of Tetrahydrofolic acid in human plasma using this compound as an internal standard.

1. Sample Preparation:

Given the instability of Tetrahydrofolic acid, which is susceptible to oxidation, all sample handling should be performed expeditiously and at low temperatures. The use of antioxidants is crucial.

-

Materials:

-

Human plasma collected in K2-EDTA tubes.

-

Tetrahydrofolic acid and this compound certified reference standards.

-

Methanol (LC-MS grade), chilled to -20°C.

-

Ascorbic acid.

-

0.1 M Ammonium acetate buffer (pH 5.0).

-

-

Procedure:

-

Prepare a stock solution of this compound in the ammonium acetate buffer containing 1% (w/v) ascorbic acid.

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.

-

Add 400 µL of chilled methanol containing 1% (w/v) ascorbic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (see LC-MS/MS parameters).

-

Vortex and transfer to an autosampler vial for analysis.

-

2. LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tetrahydrofolic acid | 446.2 | 299.1 | 100 | 25 |

| This compound | 450.2 | 303.1 | 100 | 25 |

3. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of Tetrahydrofolic acid into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Add a constant amount of this compound to each calibration standard and quality control sample.

-

Construct a calibration curve by plotting the peak area ratio of Tetrahydrofolic acid to this compound against the concentration of Tetrahydrofolic acid.

-

Determine the concentration of Tetrahydrofolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of Tetrahydrofolic acid.

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Retention Time | ~ 3.5 minutes |

Visualizing the Workflow and Principles

To further elucidate the concepts and procedures described, the following diagrams have been generated using Graphviz.

An In-Depth Technical Guide to Tetrahydrofolic Acid and Tetrahydrofolic Acid-d4 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the key differences between Tetrahydrofolic acid (THF) and its deuterated analog, Tetrahydrofolic acid-d4 (THF-d4). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document details their distinct properties, applications, and the experimental protocols necessary for their accurate use, particularly in quantitative bioanalysis.

Core Differences and Physicochemical Properties

Tetrahydrofolic acid is the biologically active form of vitamin B9, playing a crucial role as a cofactor in one-carbon metabolism.[1][2] It participates in the synthesis of nucleotides (purines and thymidylate) and amino acids, making it essential for cell division and growth.[3][4] this compound is a stable isotope-labeled version of THF, where four hydrogen atoms have been replaced by deuterium.[5][6][7] This isotopic substitution is the fundamental difference between the two molecules and is the basis for THF-d4's primary application as an internal standard in mass spectrometry-based quantification.[7]

The key distinction lies in their molecular weights. The incorporation of four deuterium atoms results in a mass shift of approximately 4 Da. This mass difference allows for the simultaneous detection and differentiation of the analyte (THF) and the internal standard (THF-d4) by a mass spectrometer, without altering the chemical reactivity or chromatographic behavior significantly.

Table 1: Comparison of Physicochemical Properties

| Property | Tetrahydrofolic Acid (THF) | This compound (THF-d4) |

| Molecular Formula | C₁₉H₂₃N₇O₆[8][9][10][11][12][13] | C₁₉H₁₉D₄N₇O₆[5][6] |

| Average Molecular Weight | 445.43 g/mol [8][11][12][14] | 449.45 g/mol [5][15] |

| Monoisotopic Mass | 445.1710 Da[10] | 449.1961 Da[6] |

| Primary Application | Biologically active cofactor, therapeutic agent | Internal standard for quantitative analysis |

| Key Feature | Natural, biologically active form | Stable isotope-labeled, known concentration |

Role in Biological Pathways: One-Carbon Metabolism

Tetrahydrofolic acid is a central molecule in one-carbon metabolism, a network of interconnected biochemical pathways that transfer one-carbon units. These reactions are vital for the de novo synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA. THF also participates in the remethylation of homocysteine to methionine and the interconversion of serine and glycine.

Below is a simplified diagram of the one-carbon metabolism pathway, illustrating the central role of THF.

Caption: Simplified diagram of the one-carbon metabolism pathway.

Experimental Application: Quantitative Analysis using LC-MS/MS

The primary experimental use of THF-d4 is as an internal standard for the accurate quantification of THF in biological matrices such as plasma, serum, and tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principle of this technique relies on the addition of a known amount of the internal standard (THF-d4) to the unknown sample at the beginning of the sample preparation process.

Because THF and THF-d4 are chemically almost identical, they exhibit similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, compensating for variations in sample recovery and matrix effects.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of THF in a biological sample using THF-d4 as an internal standard.

Caption: Bioanalytical workflow for THF quantification.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of THF in human plasma using THF-d4 as an internal standard, adapted from common practices in the field.[16][17][18][19][20]

1. Materials and Reagents:

-

Tetrahydrofolic acid (THF) standard

-

This compound (THF-d4) internal standard

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ascorbic acid (as an antioxidant to prevent folate degradation)

-

Water (LC-MS grade)

2. Standard and Internal Standard Preparation:

-

Prepare stock solutions of THF and THF-d4 in a suitable solvent containing an antioxidant (e.g., 1% ascorbic acid in water).

-

Prepare a series of working standard solutions of THF by serial dilution of the stock solution to create a calibration curve.

-

Prepare a working solution of THF-d4 at a fixed concentration.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the THF-d4 working solution.

-

Add 400 µL of ice-cold methanol containing 1% ascorbic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[16]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.[16]

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

THF: The specific precursor ion (Q1) to product ion (Q3) transition would be determined by direct infusion of the THF standard.

-

THF-d4: The specific precursor ion (Q1) to product ion (Q3) transition would be determined by direct infusion of the THF-d4 standard. The Q1 mass will be approximately 4 Da higher than that of THF.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both THF and THF-d4 to achieve maximum sensitivity.

-

5. Data Analysis:

-

Integrate the peak areas for both the THF and THF-d4 MRM transitions.

-

Calculate the peak area ratio of THF to THF-d4.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the THF standards.

-

Determine the concentration of THF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart, Tetrahydrofolic acid, in complex biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the impact of sample preparation variability and matrix effects, leading to reliable and reproducible data. A thorough understanding of the distinct properties of THF and THF-d4, coupled with robust and well-defined experimental protocols, is paramount for researchers and drug development professionals working in areas where folate metabolism is of interest. This guide provides the foundational knowledge and practical details to support such endeavors.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 6. L-Tetrahydrofolic Acid-d4 (Major) (>70% when packaged) [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-Tetrahydrofolic Acid | 135-16-0 [chemicalbook.com]

- 9. Tetrahydrofolic acid | C19H23N7O6 | CID 135444742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. scbt.com [scbt.com]

- 12. schd-shimadzu.com [schd-shimadzu.com]

- 13. Tetrahydrofolic Acid - CAS - 135-16-0 | Axios Research [axios-research.com]

- 14. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]

- 15. Buy this compound [smolecule.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. bevital.no [bevital.no]

- 18. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of Isotopes in Tetrahydrofolic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic abundance in deuterated Tetrahydrofolic acid (THF-d4), a critical internal standard in bioanalytical and drug metabolism studies. Understanding the isotopic composition of such standards is paramount for ensuring the accuracy and precision of quantitative mass spectrometry-based assays. This document outlines the theoretical natural isotopic abundances of the constituent elements of THF, details the expected isotopic purity of commercially available THF-d4, provides a robust experimental protocol for isotopic abundance determination, and illustrates relevant biochemical and analytical workflows.

Introduction to Isotopic Abundance in Labeled Compounds

Tetrahydrofolic acid (C₁₉H₂₃N₇O₆) is a vital coenzyme in one-carbon metabolism. Its deuterated analogue, Tetrahydrofolic acid-d4 (C₁₉H₁₉D₄N₇O₆), is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. While the primary feature of THF-d4 is its enrichment with four deuterium atoms, the molecule also contains a natural distribution of other stable isotopes for each of its constituent elements. The precise isotopic distribution affects the mass spectrum of the compound, and a thorough characterization is essential for accurate quantification.

Data Presentation: Isotopic Abundance Data

The isotopic composition of this compound is a combination of the synthetically enriched deuterium and the natural abundance of isotopes for carbon, nitrogen, and oxygen.

Table 1: Natural Abundance of Stable Isotopes in the Constituent Elements of Tetrahydrofolic Acid

This table presents the generally accepted natural abundances of the stable isotopes for the elements that constitute Tetrahydrofolic acid.

| Element | Isotope | Relative Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (Deuterium) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Table 2: Typical Isotopic Purity of Commercial L-Tetrahydrofolic Acid-d4

The following table summarizes the expected isotopic purity for a commercially available L-Tetrahydrofolic acid-d4 standard, based on supplier specifications. This reflects the distribution of deuterated forms. It is important to note that the exact distribution can vary between batches and manufacturers.

| Isotopic Species | Description | Typical Abundance (%) |

| d₄ | C₁₉H₁₉D₄ N₇O₆ | > 95 |

| d₁ - d₃ | Molecules with 1 to 3 Deuterium atoms | < 5 |

| d₀ | Unlabeled Tetrahydrofolic Acid | < 1 |

| Total Deuterated Forms (d₁-d₄) | ≥ 99 |

Note: The values in this table are illustrative and based on typical product specifications. For precise quantitative work, it is imperative to refer to the Certificate of Analysis for the specific batch of the standard being used.

Experimental Protocols

Determining the precise isotopic abundance of this compound requires high-resolution mass spectrometry. The following protocol outlines a general procedure for this characterization.

Objective: To determine the isotopic enrichment and distribution of this compound using High-Resolution Mass Spectrometry (HRMS).

Materials:

-

L-Tetrahydrofolic acid-d4 standard

-

LC-MS grade water with 0.1% formic acid

-

LC-MS grade acetonitrile with 0.1% formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of L-Tetrahydrofolic acid-d4 in a suitable solvent (e.g., methanol with an antioxidant like ascorbic acid) at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan mode with high resolution (> 60,000).

-

Scan Range: m/z 400-500 to encompass the isotopic cluster of the protonated molecule [M+H]⁺ (expected monoisotopic m/z for C₁₉H₁₉D₄N₇O₆ is approximately 449.25).

-

Data Acquisition: Acquire data in profile mode to accurately capture the shape of the isotopic peaks.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the isotopic cluster for the [M+H]⁺ ion.

-

Measure the intensity of the monoisotopic peak (d₄) and the subsequent isotopic peaks (d₃, d₂, d₁, d₀, as well as peaks corresponding to ¹³C, ¹⁵N, ¹⁸O contributions).

-

Calculate the relative abundance of each isotopic species by dividing its peak intensity by the sum of the intensities of all peaks in the isotopic cluster.

-

The isotopic enrichment is typically reported as the percentage of the d₄ species relative to the sum of all deuterated and non-deuterated species.

-

Mandatory Visualizations

Folate Metabolism Pathway

The following diagram illustrates the central role of Tetrahydrofolic acid in the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and amino acids.

Caption: Simplified diagram of the folate metabolic pathway.

Experimental Workflow for Isotopic Abundance Determination

This workflow outlines the logical steps for the analysis of the isotopic purity of a deuterated standard like this compound.

Navigating the Regulatory Landscape for Deuterated Compounds in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development. This subtle modification can significantly alter a compound's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and potentially greater efficacy. However, the unique nature of deuterated compounds necessitates a thorough understanding of the evolving regulatory landscape. This guide provides an in-depth overview of the key regulatory considerations, experimental protocols, and data requirements for researchers and drug developers working with these innovative molecules.

The Regulatory Framework: A Global Perspective

Regulatory agencies worldwide acknowledge the potential of deuterated compounds, while also emphasizing the need for rigorous scientific evaluation to ensure their quality, safety, and efficacy. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and other international bodies have established frameworks to guide the development of these novel therapeutic agents.

The U.S. Food and Drug Administration (FDA)

The FDA has been at the forefront of establishing a regulatory pathway for deuterated drugs. A key consideration is that the FDA often classifies a deuterated compound as a New Chemical Entity (NCE) , even if its non-deuterated counterpart is already approved.[1][2] This designation is based on the understanding that the carbon-deuterium bond is fundamentally different from a carbon-hydrogen bond, which can lead to distinct physicochemical and pharmacological properties. The NCE designation provides significant incentives for drug developers, including a period of market exclusivity.[2][3]

For "deuterium switch" products, where a deuterated version of an existing drug is developed, the 505(b)(2) regulatory pathway is a frequently utilized and advantageous route.[4][5][6][7][8][9][10][11] This pathway allows developers to reference safety and efficacy data from the approved, non-deuterated drug (the reference listed drug), thereby reducing the need for extensive and duplicative non-clinical and clinical studies.[4][5] However, the sponsor must provide a "bridge" of scientific evidence to justify this reliance.[12] This typically involves a series of in vitro and in vivo studies to compare the metabolism, pharmacokinetics, and potential toxicity of the deuterated and non-deuterated compounds.[3][12]

European Medicines Agency (EMA) and Other Regulatory Bodies

The EMA also has a well-defined process for the evaluation of new active substances, which would include deuterated compounds. While specific guidelines solely focused on deuterated drugs are less common, the existing framework for non-clinical and clinical development of new medicines is applicable.[13][14][15] Sponsors are encouraged to seek scientific advice from the EMA early in the development process to discuss the specific data requirements for their deuterated compound.

Health Canada and Japan's Pharmaceuticals and Medical Devices Agency (PMDA) also have robust regulatory systems for the approval of new drugs. While specific guidance on deuterated compounds may not be as explicitly detailed as the FDA's stance on NCEs, the fundamental principles of demonstrating quality, safety, and efficacy remain the same. Sponsors should engage with these agencies to determine the appropriate data package for their specific product.[16][17][18][19][20]

Key Experimental Protocols and Considerations

A comprehensive data package is essential for the successful regulatory submission of a deuterated compound. The following sections outline the critical experiments and the level of detail required.

Chemistry, Manufacturing, and Controls (CMC)

Robust CMC data is a cornerstone of any drug application. For deuterated compounds, this includes:

-

Synthesis and Characterization: A detailed description of the synthetic process, including the source of the deuterated starting materials and reagents.[6][21] The final active pharmaceutical ingredient (API) must be thoroughly characterized to confirm its identity, purity, and the precise location and level of deuterium incorporation.[22][23]

-

Isotopic Purity and Stability: The isotopic enrichment of the deuterated API is a critical quality attribute.[22] Analytical methods must be developed and validated to accurately quantify the percentage of deuterium at the intended positions and to identify and quantify any under-deuterated or non-deuterated impurities.[5][22] Stability studies must be conducted under various conditions to ensure that the deuterium label is stable and does not exchange over time.[12][22]

Non-Clinical Studies

Non-clinical studies are crucial for establishing the safety profile of a deuterated compound and for providing the scientific justification for moving into human clinical trials.

-

In Vitro Metabolism Studies: These studies are fundamental to understanding how deuteration affects the metabolic fate of a drug. A common and essential protocol involves incubating the deuterated compound and its non-deuterated counterpart with liver microsomes from various species, including humans.[2][24][25][26][27]

Detailed Methodology for In Vitro Metabolism Study using Liver Microsomes:

-

Objective: To compare the rate of metabolism and identify the metabolites of the deuterated and non-deuterated compounds.

-

Materials:

-

Pooled human liver microsomes (and other species as relevant).

-

Test compounds (deuterated and non-deuterated).

-

NADPH regenerating system (cofactor for metabolic enzymes).

-

Phosphate buffer (to maintain physiological pH).

-

Control compounds with known metabolic pathways.

-

Acetonitrile or other suitable organic solvent to stop the reaction.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare incubation mixtures containing liver microsomes, the test compound, and buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites.

-

-

Data Analysis:

-

Calculate the rate of disappearance of the parent compound to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Compare the metabolic profiles of the deuterated and non-deuterated compounds to identify any differences in the types and amounts of metabolites formed.

-

-

-

Bridging Toxicology Studies: For "deuterium switch" products, bridging toxicology studies are necessary to link the safety data of the non-deuterated drug to the deuterated version. The extent of these studies depends on the differences observed in the in vitro metabolism and pharmacokinetic profiles. If the metabolic pathways are similar and no unique metabolites are formed, a reduced toxicology program may be acceptable.[12]

Clinical Studies

Clinical trials for deuterated compounds follow the same phased approach as for non-deuterated drugs. However, there are specific considerations for study design and data analysis.

-

Pharmacokinetic (PK) Studies: Early-phase clinical trials will focus on characterizing the PK profile of the deuterated drug in humans. For "deuterium switch" products, a key study is a bridging study designed to compare the pharmacokinetics of the deuterated and non-deuterated compounds.

Detailed Methodology for a Clinical Bridging Study:

-

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) of the deuterated and non-deuterated drugs in healthy volunteers.

-

Study Design: A randomized, open-label, two-period, crossover study is a common design.

-

Procedure:

-

A cohort of healthy volunteers receives a single dose of the deuterated drug in one period and a single dose of the non-deuterated drug in the other period, with a washout period in between.

-

Serial blood and urine samples are collected over a specified time course.

-

-

Bioanalysis:

-

Data Analysis:

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) are calculated for both drugs and their metabolites.

-

Statistical comparisons are made to determine if there are significant differences in the pharmacokinetic profiles.

-

-

Quantitative Data Presentation

The impact of deuteration on a drug's pharmacokinetic profile is a critical component of the regulatory submission. The following tables provide examples of how to present this data clearly and concisely, using the approved deuterated drug Deutetrabenazine as an example.

Table 1: Comparison of Mean Pharmacokinetic Parameters of Total Active Metabolites (α+β-HTBZ) of Deutetrabenazine and Tetrabenazine in Healthy Volunteers [32][33][34][35][36]

| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Difference |

| Cmax (ng/mL) | Lower | Higher | ~0.5-0.7x |

| AUC (ng·h/mL) | Higher | Lower | ~2x |

| t½ (hours) | Longer | Shorter | ~2x |

| Peak-to-Trough Fluctuation | Lower | Higher | ~3-4x lower |

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects [4][37][38][39][40]

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t½ (hours) |

| Single Dose (e.g., 6 mg) | ~20-30 | ~1.5-2.5 | ~200-300 | ~8-15 |

| Multiple Dose (e.g., 6 mg QD) | ~30-40 | ~1.5-2.5 | ~300-400 | ~8-15 |

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams created using the DOT language for Graphviz.

Caption: IL-12 and IL-23 signaling pathways in psoriasis.[3][41][42][43][44]

Caption: General workflow for the development and regulatory submission of a deuterated drug.

Caption: Experimental workflow for an in vitro metabolism study.

Conclusion

The development of deuterated compounds represents a promising avenue for therapeutic innovation. A comprehensive understanding of the regulatory requirements, coupled with a robust experimental plan, is essential for successfully navigating the path from discovery to market. By leveraging the available regulatory pathways, such as the 505(b)(2) route, and by generating high-quality data to support the safety and efficacy of these novel molecules, researchers and drug developers can unlock the full potential of deuterium chemistry to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. researchgate.net [researchgate.net]

- 7. sternekessler.com [sternekessler.com]

- 8. thefdagroup.com [thefdagroup.com]

- 9. allucent.com [allucent.com]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. premier-research.com [premier-research.com]

- 12. salamandra.net [salamandra.net]

- 13. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]

- 14. dzif.de [dzif.de]

- 15. aemps.gob.es [aemps.gob.es]

- 16. Clinical Research Regulation For Canada | ClinRegs [clinregs.niaid.nih.gov]

- 17. Clinical Trials - Canada.ca [canada.ca]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. bakermckenzie.com [bakermckenzie.com]

- 20. Clinical trials or studies involving a drug, medical device, or natural health product | Research | University of Waterloo [uwaterloo.ca]

- 21. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resolvemass.ca [resolvemass.ca]

- 23. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 24. mercell.com [mercell.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 28. jneonatalsurg.com [jneonatalsurg.com]

- 29. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 30. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. database.ich.org [database.ich.org]

- 32. sherlock.whitman.edu [sherlock.whitman.edu]

- 33. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Tetrahydrofolic Acid in Biological Matrices Using Tetrahydrofolic acid-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrofolic acid (THF) is a vital coenzyme derivative of folate (Vitamin B9) and plays a crucial role in one-carbon metabolism. This metabolic pathway is essential for the synthesis of nucleotides (purines and thymidylate) and several amino acids, making it fundamental for DNA synthesis, repair, and methylation.[1][2][3] Given its central role in cellular proliferation and function, accurate quantification of THF in biological matrices is critical for nutritional assessment, disease diagnosis, and drug development, particularly in the context of antifolate cancer therapies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of folates due to its high sensitivity, selectivity, and accuracy.[4][5] A key component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). Tetrahydrofolic acid-d4 (THFA-d4), a deuterated analog of THF, is an ideal internal standard. It shares near-identical physicochemical properties with the endogenous analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[6] This application note provides a detailed protocol for the quantification of THF in human plasma using THFA-d4 as an internal standard.

Principle

The stable isotope dilution assay (SIDA) using LC-MS/MS is considered the gold standard for folate quantification.[5][6] This method involves adding a known concentration of THFA-d4 to the sample at the beginning of the extraction procedure. The SIL-IS and the endogenous analyte are extracted and analyzed together. Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratios, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to high precision and accuracy.[7]

Experimental Protocols

3.1. Materials and Reagents

-

Tetrahydrofolic acid (THF) standard

-

This compound (THFA-d4)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid

-

Ascorbic acid

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB or equivalent)[8]

3.2. Preparation of Stock and Working Solutions

-

Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of THF and THFA-d4 in a solution of 1 g/L ascorbic acid in water to prevent degradation.[9] Store these solutions in amber vials at -80°C to protect from light and oxidation.[7][9]

-

Working Standard Solutions: Prepare serial dilutions of the THF stock solution in folate-free serum or a suitable surrogate matrix to create calibration standards.[7] A typical calibration curve might range from 0.5 to 2500 ng/mL.[2]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the THFA-d4 stock solution to the desired concentration in the sample preparation buffer.

3.3. Sample Preparation (Solid Phase Extraction - SPE)

Folate analysis is challenging due to the low stability of the compounds.[10] A streamlined sample handling procedure is crucial to minimize degradation.[11]

-

Thaw plasma samples on ice.

-

To a 200 µL aliquot of plasma, calibrator, or quality control sample, add 20 µL of the THFA-d4 internal standard working solution and vortex briefly.[9]

-

Add 400 µL of an SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2) and vortex.[9]

-

Centrifuge the mixture at 13,000 rpm for 10 minutes to precipitate proteins.[9]

-

Condition an SPE plate/cartridge with 1-2 mL of methanol, followed by 1-2 mL of equilibration buffer (e.g., SPE sample buffer).[9]

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[9]

-

Wash the cartridge with a wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).[9]

-

Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for analysis.[9]

LC-MS/MS Method

4.1. Liquid Chromatography Conditions

-

HPLC System: A system such as a Thermo Scientific™ Vanquish™ or equivalent.[1][9]

-

Column: Accucore C18, 100 x 2.1 mm, 2.6 µm or equivalent.[9]

-

Column Temperature: 30°C.[9]

-

Autosampler Temperature: 4°C.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

-

Injection Volume: 10 µL.[9]

-

Gradient Elution: A gradient should be optimized to ensure baseline separation of THF from other matrix components. A representative gradient is shown below.[2][9]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 4.0 | 50 | 50 |

| 4.1 | 5 | 95 |

| 4.5 | 5 | 95 |

| 4.6 | 90 | 10 |

| 6.0 | 90 | 10 |

4.2. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer such as a Thermo Scientific™ TSQ Quantiva™ or equivalent.[1][9]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions: The specific precursor and product ion pairs for THF and THFA-d4 must be optimized. Representative transitions are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetrahydrofolic acid (THF) | 446.2 | 299.1 | Optimized |

| This compound (THFA-d4) | 450.2 | 303.1 | Optimized |

Data Presentation and Results

The performance of the method should be validated by assessing linearity, sensitivity (LOD/LOQ), precision, accuracy, and recovery.[4]

Table 1: Calibration Curve Parameters for THF

| Analyte | Calibration Range | R² | Weighting |

| THF | 0.5 - 1000 ng/mL | >0.99 | 1/x |

Good linearity with a coefficient of determination (R²) greater than 0.99 is typically achieved for folate analysis.[9]

Table 2: Precision and Accuracy Data for THF Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=5) | Inter-day Precision (%CV, n=5) | Accuracy (%) |

| Low (LQC) | 1.5 | < 10% | < 10% | 90-110% |

| Medium (MQC) | 150 | < 10% | < 10% | 90-110% |

| High (HQC) | 750 | < 10% | < 10% | 90-110% |

Excellent reproducibility is expected, with coefficients of variation (%CV) below 10%.[9]

Table 3: Method Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | ~125-425 pmol/L |

| Limit of Quantitation (LOQ) | ~400-1250 pmol/L |

The sensitivity of LC-MS/MS methods allows for the detection and quantification of folates at picomolar levels in biological samples.[11]

Visualization of Experimental Workflow

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of Tetrahydrofolic acid in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required in research and clinical settings. The described sample preparation protocol, combined with optimized LC and MS conditions, provides a reliable workflow for researchers, scientists, and drug development professionals engaged in folate analysis. The method demonstrates excellent performance characteristics, making it suitable for high-throughput applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bevital.no [bevital.no]

- 8. High-throughput method for the quantitation of total folate in whole blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetrahydrofolic Acid-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Tetrahydrofolic acid-d4 (THF-d4) from biological matrices for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Tetrahydrofolic acid (THF) is the primary biologically active form of folate. Its deuterated isotopologue, this compound (THF-d4), is commonly used as an internal standard in pharmacokinetic and metabolic studies. Accurate quantification of THF-d4 is crucial for reliable results. However, THF is highly susceptible to oxidation and degradation, making robust and carefully controlled sample preparation essential.[1] These protocols outline effective methods for protein precipitation and solid-phase extraction to ensure the stability and accurate measurement of THF-d4. The addition of antioxidants such as ascorbic acid and 2-mercaptoethanol is critical throughout the sample preparation process to prevent degradation of the analyte.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of folates, including THF, using the described sample preparation techniques followed by LC-MS/MS analysis. This data is representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Typical LC-MS/MS Performance Characteristics for Folate Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 0.25 - 1000 ng/mL | [4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [4] |

| Accuracy (% Bias) | Within ±15% | [5] |

| Precision (% CV) | < 15% | [4] |

Table 2: Reported Recovery Rates for Folates Using Various Sample Preparation Techniques

| Analyte | Sample Preparation Method | Matrix | Recovery (%) | Reference |

| Folic Acid | Protein Precipitation (Methanol) | Human Plasma | >90% | [2] |

| 5-Methyltetrahydrofolate | Protein Precipitation (Methanol) | Human Plasma | >90% | [2] |

| Folic Acid | Solid-Phase Extraction (Anion Exchange) | Fortified Foods | ≥96% | |

| Tetrahydrofolate | Solid-Phase Extraction (Phenyl) | Dietary Samples | Not specified, but stabilization is key | [3] |

Experimental Protocols

Protocol 1: Protein Precipitation

This method is rapid and effective for removing the bulk of proteins from plasma or serum samples.[6] Acetonitrile is a commonly used solvent for this purpose.[7][8]

Materials:

-

Biological sample (e.g., plasma, serum) containing THF-d4

-

Acetonitrile (ACN), HPLC grade, chilled

-

Internal Standard (IS) solution (if different from THF-d4)

-

Antioxidant stock solution (e.g., 1 M ascorbic acid with 0.2% 2-mercaptoethanol in water)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of reaching >14,000 x g

-

Syringe filters (0.2 µm)

-

Autosampler vials

Procedure:

-

Thaw frozen plasma or serum samples at room temperature (25 ± 1°C).[7]

-

Vortex the thawed sample to ensure homogeneity.[7]

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-